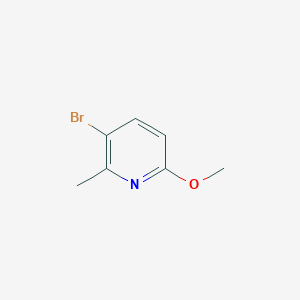

3-Bromo-6-methoxy-2-methylpyridine

Beschreibung

The exact mass of the compound 3-Bromo-6-methoxy-2-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-6-methoxy-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-methoxy-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-6-methoxy-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNXCCTWVAQAPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445017 | |

| Record name | 3-Bromo-6-methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126717-59-7 | |

| Record name | 3-Bromo-6-methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-6-methoxy-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-methoxy-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview for the synthesis of 3-Bromo-6-methoxy-2-methylpyridine, a key heterocyclic building block in medicinal chemistry and agrochemical research. The strategic placement of the bromo, methoxy, and methyl groups on the pyridine ring makes this compound a versatile intermediate for the construction of complex molecular architectures through various cross-coupling reactions.[1] This document outlines a reliable synthetic protocol, detailed mechanistic insights, and thorough characterization data to support researchers in their synthetic endeavors.

Introduction: The Significance of 3-Bromo-6-methoxy-2-methylpyridine

Substituted pyridines are privileged scaffolds in modern drug discovery, appearing in numerous approved pharmaceuticals. The unique electronic and steric properties of the pyridine ring, coupled with the ability to introduce diverse functionalities, make it a cornerstone of medicinal chemistry programs. 3-Bromo-6-methoxy-2-methylpyridine (CAS No: 126717-59-7) is a particularly valuable intermediate due to its trifunctional nature.[2][3]

The bromine atom at the 3-position serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] These reactions are fundamental for the creation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and heteroaryl structures. The methoxy group at the 6-position and the methyl group at the 2-position modulate the electronic properties of the pyridine ring and provide additional points for potential functionalization or steric control in downstream reactions.

Synthetic Approach: Electrophilic Bromination of 6-methoxy-2-methylpyridine

The most direct and efficient method for the synthesis of 3-Bromo-6-methoxy-2-methylpyridine is the electrophilic bromination of the readily available starting material, 6-methoxy-2-methylpyridine. This reaction proceeds via an electrophilic aromatic substitution mechanism, where a brominating agent is used to introduce a bromine atom onto the electron-rich pyridine ring.

Mechanistic Considerations

The methoxy group at the 6-position is an electron-donating group, which activates the pyridine ring towards electrophilic attack. The directing effect of the methoxy and methyl groups favors substitution at the 3- and 5-positions. However, the steric hindrance from the adjacent methyl group at the 2-position generally directs the incoming electrophile to the less hindered 3-position, leading to the desired product as the major isomer.

The choice of brominating agent is crucial for achieving high selectivity and yield. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it is a mild and selective source of electrophilic bromine, minimizing the formation of over-brominated side products.[4][5] The reaction is typically carried out in a non-polar solvent to facilitate the radical or polar mechanism of bromination with NBS.

Detailed Synthesis Protocol

This protocol is based on established methodologies for the bromination of substituted pyridines and is designed to be a self-validating system for producing high-purity 3-Bromo-6-methoxy-2-methylpyridine.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 6-methoxy-2-methylpyridine | ≥98% | Commercially Available |

| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available |

| Carbon tetrachloride (CCl₄) | Anhydrous | Commercially Available |

| Sodium thiosulfate (Na₂S₂O₃) | ACS Grade | Commercially Available |

| Sodium bicarbonate (NaHCO₃) | ACS Grade | Commercially Available |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Ethyl acetate | ACS Grade | Commercially Available |

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. N-Bromosuccinimide is a lachrymator and corrosive. Carbon tetrachloride is a hazardous solvent and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Step-by-Step Experimental Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-methoxy-2-methylpyridine (10.0 g, 81.2 mmol).

-

Dissolution: Add anhydrous carbon tetrachloride (150 mL) to the flask and stir the mixture until the starting material is completely dissolved.

-

Addition of Brominating Agent: In a single portion, add N-Bromosuccinimide (15.2 g, 85.3 mmol, 1.05 equivalents) to the solution.

-

Reaction Initiation: Heat the reaction mixture to reflux (approximately 77 °C) and maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. A precipitate of succinimide will be observed. Filter the reaction mixture through a pad of celite to remove the succinimide, and wash the filter cake with a small amount of dichloromethane.

-

Work-up - Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M aqueous sodium thiosulfate solution (2 x 50 mL) to remove any unreacted bromine, followed by saturated aqueous sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., 95:5 to 90:10) as the eluent. Combine the fractions containing the desired product and concentrate under reduced pressure to afford 3-Bromo-6-methoxy-2-methylpyridine as a colorless to pale yellow liquid.

Reaction Workflow Diagram

Caption: A generalized experimental workflow for the synthesis of 3-Bromo-6-methoxy-2-methylpyridine.

Characterization and Data

Thorough characterization of the final product is essential to confirm its identity and purity.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO | [2][3][6] |

| Molecular Weight | 202.05 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.468 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.548 | |

| CAS Number | 126717-59-7 | [2][3] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a critical tool for structural elucidation. The expected chemical shifts (δ) in CDCl₃ are:

-

~2.5 ppm (s, 3H): A singlet corresponding to the methyl protons at the 2-position.

-

~3.9 ppm (s, 3H): A singlet for the methoxy protons at the 6-position.

-

~6.6 ppm (d, 1H): A doublet for the proton at the 5-position, coupled to the proton at the 4-position.

-

~7.6 ppm (d, 1H): A doublet for the proton at the 4-position, coupled to the proton at the 5-position.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts (δ) in CDCl₃ are:

-

~23 ppm: Methyl carbon (C2-CH₃).

-

~54 ppm: Methoxy carbon (C6-OCH₃).

-

~110 ppm: C5.

-

~115 ppm: C3 (carbon bearing the bromine).

-

~142 ppm: C4.

-

~158 ppm: C2.

-

~162 ppm: C6.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with molecular ion peaks (M⁺) at m/z 201 and 203.

Applications in Research and Development

3-Bromo-6-methoxy-2-methylpyridine is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility is primarily demonstrated in its application in palladium-catalyzed cross-coupling reactions to generate novel derivatives for drug discovery and agrochemical development. Researchers can leverage the reactivity of the C-Br bond to introduce various aryl, heteroaryl, and alkyl substituents, enabling the exploration of vast chemical space and the optimization of lead compounds.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of 3-Bromo-6-methoxy-2-methylpyridine. By following the outlined procedure and utilizing the provided characterization data, researchers can confidently and efficiently produce this important synthetic intermediate. The causality behind the experimental choices, from the selection of the brominating agent to the purification method, has been explained to provide a deeper understanding of the synthesis. This self-validating system ensures a reliable and reproducible method for obtaining high-purity material, empowering further innovation in the fields of pharmaceutical and agrochemical research.

References

-

PubChem. 3-Bromo-6-hydroxy-2-methylpyridine - 1H NMR. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Bromo-6-methoxy-2-methylpyridine. National Center for Biotechnology Information. [Link]

- Google Patents.

-

The Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

-

The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Link]

-

Eureka | Patsnap. Synthesis method of 3-bromo-5-methylpyridine. [Link]

-

LookChem. 3-Bromo-6-methoxy-2-methylpyridine. [Link]

-

AOBChem. 3-Bromo-6-methoxy-2-methylpyridine. [Link]

- Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.

- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

ResearchGate. (PDF) 2-Bromo-3-hydroxy-6-methylpyridine. [Link]

-

ResearchGate. 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Bromo-6-methoxy-2-methylpyridine|lookchem [lookchem.com]

- 3. aobchem.com [aobchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 3-Bromo-6-methoxy-2-methylpyridine | C7H8BrNO | CID 10798146 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of 3-Bromo-6-methoxy-2-methylpyridine

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-6-methoxy-2-methylpyridine

Introduction: A Versatile Building Block in Modern Chemistry

3-Bromo-6-methoxy-2-methylpyridine (CAS No. 126717-59-7) is a substituted pyridine derivative that has garnered significant attention as a key intermediate in the fields of pharmaceutical and agrochemical research.[1] Its strategic placement of a bromine atom, a methoxy group, and a methyl group on the pyridine scaffold offers a unique combination of reactivity and structural features. The bromine atom, in particular, serves as a versatile synthetic handle for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions.[2][3] This allows for the construction of complex molecular architectures, making it an invaluable precursor for drug candidates targeting a range of conditions, including neurological disorders, and for the development of innovative crop protection agents.[1][4]

This guide provides a comprehensive analysis of the core , offering insights into its chemical identity, spectroscopic profile, and analytical characterization. The content is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for its effective application in synthesis and process development.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. The following identifiers and structural details define 3-Bromo-6-methoxy-2-methylpyridine.

-

IUPAC Name: 3-bromo-6-methoxy-2-methylpyridine[5]

-

Synonyms: 3-Bromo-6-methoxy-2-picoline, 5-Bromo-2-methoxy-6-picoline, 5-Bromo-2-methoxy-6-methylpyridine[5][6]

-

CAS Number: 126717-59-7[5]

-

Molecular Formula: C₇H₈BrNO[5]

-

Molecular Weight: 202.05 g/mol [5]

-

InChI Key: VWNXCCTWVAQAPL-UHFFFAOYSA-N[5]

-

Canonical SMILES: CC1=C(C=CC(=N1)OC)Br[5]

The molecule's structure, featuring a pyridine ring with substituents at the 2, 3, and 6 positions, is fundamental to its chemical behavior and reactivity.

Section 2: Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments and are critical for designing experiments, purification strategies, and formulation processes. The data presented below has been consolidated from various technical sources.

| Property | Value | Source(s) | Notes |

| Physical State | Liquid | [6][7] | At standard temperature and pressure. |

| Appearance | Liquid | [6] | - |

| Density | 1.468 g/mL at 25 °C | High density is expected due to the bromine atom. | |

| Boiling Point | 212-212.6 °C at 760 mmHg | [6][7][8] | - |

| 86 °C at 10 mmHg | [9] | Boiling point under reduced pressure. | |

| Melting Point | No data available | [1] | Not typically determined for compounds that are liquid at room temperature. |

| Flash Point | 106 °C (222.8 °F) | [7] | Classified as a combustible liquid. |

| Refractive Index | n20/D 1.548 | [7] | A key parameter for purity assessment of the liquid. |

| Water Solubility | 1.76 mg/mL (Calculated) | [10] | LogS (ESOL): -2.09. Considered slightly soluble. |

| LogP (XLogP3) | 2.2 | [5] | Indicates a preference for lipophilic environments over hydrophilic ones. |

| Hydrogen Bond Donors | 0 | [5] | The molecule cannot donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 2 | [5] | The pyridine nitrogen and methoxy oxygen can accept hydrogen bonds. |

Section 3: Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of a chemical compound. While publicly available spectra are limited, the expected spectroscopic features can be reliably predicted from the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative. Three distinct regions should display signals corresponding to the three types of protons:

-

Aromatic Protons: Two signals are expected for the two protons on the pyridine ring. They would appear as doublets due to coupling with each other.

-

Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, would be observed, typically in the range of 3.8-4.0 ppm.

-

Methyl Protons (-CH₃): A sharp singlet, integrating to three protons, would be observed further upfield, typically in the range of 2.4-2.6 ppm.

-

-

¹³C NMR: The carbon NMR spectrum should show seven distinct signals, corresponding to each unique carbon atom in the molecule:

-

Five Aromatic Carbons: Signals for the five sp²-hybridized carbons of the pyridine ring. The carbon bearing the bromine atom (C3) would be significantly influenced by the halogen's electronic effects.

-

One Methoxy Carbon: A signal for the -OCH₃ carbon, typically appearing around 50-60 ppm.

-

One Methyl Carbon: A signal for the -CH₃ carbon, appearing in the aliphatic region, typically around 15-25 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 3-Bromo-6-methoxy-2-methylpyridine, the key feature would be the isotopic pattern of the molecular ion peak.[5] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will exhibit two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive signature for a monobrominated compound. The monoisotopic mass is 200.97893 Da.[5]

Infrared (IR) Spectroscopy

An FTIR spectrum of the compound is available, providing confirmation of its functional groups.[5] The expected characteristic absorption bands include:

-

C-H Aromatic Stretch: Above 3000 cm⁻¹

-

C-H Aliphatic Stretch: Just below 3000 cm⁻¹ (from methyl and methoxy groups)

-

C=N and C=C Ring Stretching: In the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.

-

C-O Ether Stretch: A strong band typically in the 1250-1050 cm⁻¹ region.

-

C-Br Stretch: In the fingerprint region, typically below 800 cm⁻¹.

Section 4: Analytical Methodologies & Experimental Protocols

Ensuring the identity and purity of a chemical intermediate is paramount. The following diagram and protocols outline a logical workflow for the characterization of an incoming sample of 3-Bromo-6-methoxy-2-methylpyridine.

Caption: Quality control workflow for sample verification.

Protocol 1: Determination of Density using a Pycnometer

Causality: This gravimetric method is chosen for its high precision. Accurate density measurement is crucial for converting between mass and volume, which is fundamental for reaction stoichiometry.

-

Preparation: Thoroughly clean and dry a pycnometer of known volume. Record its empty mass (m₁).

-

Calibration: Fill the pycnometer with deionized water at a known temperature (e.g., 25.0 °C) and weigh it (m₂). Calculate the exact volume of the pycnometer using the known density of water at that temperature.

-

Measurement: Empty and dry the pycnometer. Fill it with 3-Bromo-6-methoxy-2-methylpyridine at the same temperature and record the mass (m₃).

-

Calculation: The density (ρ) is calculated as: ρ = (m₃ - m₁) / Volume.

Protocol 2: Determination of Refractive Index

Causality: The refractive index is a unique physical constant for a pure compound. It is a rapid and non-destructive method to assess purity, as contaminants will alter the value.

-

Instrument Calibration: Calibrate a digital refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of 3-Bromo-6-methoxy-2-methylpyridine onto the clean, dry prism of the refractometer.

-

Measurement: Close the prism cover and allow the temperature to stabilize to 20.0 °C.

-

Reading: Record the refractive index value displayed. Compare this value to the established specification (1.548 at 20°C).[7]

Section 5: Reactivity and Synthetic Utility

The utility of 3-Bromo-6-methoxy-2-methylpyridine in drug development stems from its predictable reactivity. The C-Br bond at the 3-position is the primary site for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This allows chemists to readily introduce new aryl, alkyl, or vinyl groups, building molecular complexity in a controlled manner.

Caption: Role in Suzuki cross-coupling reactions.

This reactivity has been leveraged in the synthesis of novel dopamine receptor agonists and modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[2][11] Furthermore, the compound can undergo reactions such as alkylation at the methyl group after deprotonation with a strong base like LDA, or oxidation to form the corresponding N-oxide, further expanding its synthetic potential.[12][13]

Section 6: Safety and Handling

Proper handling of any chemical reagent is critical for laboratory safety. 3-Bromo-6-methoxy-2-methylpyridine possesses specific hazards that require appropriate precautions.

-

GHS Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes serious eye damage (Eye Damage 1).[5]

-

Signal Word: Danger[11]

-

Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and safety goggles with side-shields or a face shield.[11]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[6] Recommended storage temperature is between 2-8°C.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

Conclusion

3-Bromo-6-methoxy-2-methylpyridine is a high-value chemical intermediate with well-defined physicochemical properties. Its liquid state, thermal stability, and, most importantly, its capacity for undergoing strategic synthetic transformations like Suzuki cross-coupling make it a cornerstone for synthetic campaigns in pharmaceutical and agrochemical R&D. A thorough understanding of its properties, from its spectroscopic signature to its handling requirements, is essential for any scientist aiming to leverage its full potential in the laboratory.

References

Sources

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. Defining Structure−Functional Selectivity Relationships (SFSR) for a Class of Non-Catechol Dopamine D1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Protein and Methods of Use | Patent Publication Number 20220213041 | Patexia [patexia.com]

- 4. 3-Bromo-6-hydroxy-2-methylpyridine | 54923-31-8 | Benchchem [benchchem.com]

- 5. 3-Bromo-6-methoxy-2-methylpyridine | C7H8BrNO | CID 10798146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 7. 126717-59-7 3-Bromo-6-methoxy-2-picoline AKSci N308 [aksci.com]

- 8. 3-bromo-6-methoxy-2-methylpyridine126717-59-7,Purity98%_AK Scientific, Inc. [molbase.com]

- 9. 126717-59-7 CAS MSDS (3-Bromo-6-methoxy-2-picoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 623942-84-7 | (3-Bromo-6-methoxypyridin-2-yl)methanol | Bromides | Ambeed.com [ambeed.com]

- 11. WO2008141119A2 - Modulators of cftr - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. WO2016037026A1 - Cyclohexyl-ethyl substituted diaza- and triaza-tricyclic compounds as indole-amine-2,3-dioxygenase (ido) antagonists for the treatment of cancer - Google Patents [patents.google.com]

3-Bromo-6-methoxy-2-methylpyridine CAS number 126717-59-7

An In-depth Technical Guide to 3-Bromo-6-methoxy-2-methylpyridine: A Cornerstone Intermediate in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 3-Bromo-6-methoxy-2-methylpyridine, CAS Number 126717-59-7, a pivotal heterocyclic building block for the scientific and drug development communities. This document moves beyond a simple recitation of properties to deliver field-proven insights into its synthesis, reactivity, and application. We will explore the causality behind its utility in palladium-catalyzed cross-coupling reactions and present its strategic role in the synthesis of complex pharmaceutical agents. This guide includes detailed, reproducible experimental protocols, data-rich tables, and explanatory diagrams to empower researchers in leveraging this versatile intermediate to its fullest potential.

Introduction: The Strategic Value of a Substituted Pyridine

3-Bromo-6-methoxy-2-methylpyridine is a highly functionalized pyridine derivative whose value lies in the strategic placement of its substituents. The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. In this specific molecule, the bromine atom at the 3-position serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. The methoxy group at the 6-position and the methyl group at the 2-position electronically influence the ring, modulating the reactivity of the C-Br bond and providing steric and electronic features that can be crucial for the biological activity of the final target molecule.

Its utility is particularly pronounced in the synthesis of novel compounds targeting a range of diseases, from neurological disorders to epilepsy.[1][2] This guide will serve as a comprehensive resource for scientists aiming to incorporate this building block into their synthetic strategies.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is the foundation of sound experimental design. All personnel should consult the full Safety Data Sheet (SDS) before handling.[3][4]

Table 1: Physicochemical Properties of 3-Bromo-6-methoxy-2-methylpyridine

| Property | Value | Source(s) |

| CAS Number | 126717-59-7 | |

| Molecular Formula | C₇H₈BrNO | [5] |

| Molecular Weight | 202.05 g/mol | [5] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | ~1.468 g/mL at 25 °C | |

| Boiling Point | 212 °C (atm); 86 °C (10 mmHg) | [1][6] |

| Refractive Index | n20/D ~1.548 | |

| Flash Point | 106 °C (222.8 °F) | |

| Storage Conditions | 2-8°C, protect from light | [6] |

Table 2: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| Signal Word | Danger | [3] |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [5] |

| Hazard Statements | H302: Harmful if swallowed. H318: Causes serious eye damage. | [3][5] |

| Precautionary Statements | P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| Incompatibilities | Strong oxidizing agents, strong acids and bases. | [6] |

Synthesis and Characterization

While 3-Bromo-6-methoxy-2-methylpyridine is commercially available, understanding its synthesis provides insight into potential impurities. A common route starts from the more accessible 6-hydroxy-2-methylpyridine.

Caption: Common synthetic pathway to the target compound.

Characterization: Upon synthesis or receipt from a vendor, identity and purity should be confirmed.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is expected to show distinct signals for the methyl protons (singlet, ~2.5 ppm), methoxy protons (singlet, ~3.9 ppm), and two aromatic protons on the pyridine ring (doublets, ~6.7-7.5 ppm).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight (m/z = 202/204, characteristic isotopic pattern for bromine) and assesses purity. Purity levels of ≥98% are common from reputable suppliers.[1]

Chemical Reactivity and Key Transformations

The synthetic power of this intermediate stems from the reactivity of the C(3)-Br bond, which is highly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the construction of C-C and C-N bonds, which are fundamental transformations in medicinal chemistry.[7][8]

Suzuki-Miyaura Coupling: Building C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming biaryl structures.[8] 3-Bromo-6-methoxy-2-methylpyridine is an excellent substrate for coupling with a wide range of aryl and heteroaryl boronic acids or esters.

-

Expert Insight: The choice of catalyst, ligand, and base is critical for success, especially with sterically hindered coupling partners. A typical system involves a Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with a phosphine ligand. The base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step.[9][10]

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

The formation of aryl amines is another critical transformation in drug development. The Buchwald-Hartwig amination allows for the coupling of aryl halides with a vast range of primary and secondary amines.[7]

-

Expert Insight: This reaction is often more sensitive than Suzuki couplings. Success hinges on the careful selection of a palladium precursor and a sterically demanding phosphine ligand (e.g., XPhos, RuPhos). A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required. The reaction must be performed under a strictly inert atmosphere (nitrogen or argon) as the Pd(0) catalyst is oxygen-sensitive.[11]

Application in Drug Discovery: A Case Study

The true value of an intermediate is demonstrated by its application in synthesizing biologically active molecules. A U.S. Patent describes the use of 3-Bromo-6-methoxy-2-methylpyridine as a key starting material in the synthesis of novel pyranodipyridine compounds.[2] These compounds were developed as potent AMPA receptor inhibitors, which have therapeutic potential in treating conditions like epilepsy.[2]

The synthesis involves an initial oxidation of the 2-methyl group, followed by further transformations where the core pyridine structure is elaborated into the final complex drug candidate.[2] This highlights how the initial scaffold provided by 3-Bromo-6-methoxy-2-methylpyridine is critical for building the final pharmacophore.

Caption: Role as a key starting material in a drug discovery cascade.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating, representative procedure for the Suzuki-Miyaura coupling of 3-Bromo-6-methoxy-2-methylpyridine with a generic arylboronic acid.

Objective: To synthesize 6-Methoxy-2-methyl-3-(phenyl)pyridine.

Materials:

-

3-Bromo-6-methoxy-2-methylpyridine (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 3 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-6-methoxy-2-methylpyridine (e.g., 202 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol), to the flask.

-

Causality Note: The catalyst is added last to minimize exposure to air. Pd(PPh₃)₄ is chosen for its reliability and commercial availability, serving as a direct source of the active Pd(0) species.[10]

-

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. The solvent ratio is important for balancing reagent solubility and promoting the reaction.[10]

-

Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 8-16 hours. The disappearance of the starting bromopyridine is the primary indicator of completion.

-

Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-aryl-6-methoxy-2-methylpyridine product.

Conclusion

3-Bromo-6-methoxy-2-methylpyridine is more than a simple catalog chemical; it is a strategic enabler of synthetic innovation. Its well-defined reactivity, particularly in robust palladium-catalyzed coupling reactions, allows for the efficient and modular construction of complex molecular architectures. For researchers in pharmaceutical and agrochemical development, mastering the application of this intermediate provides a direct and powerful route to novel compounds of significant biological and commercial interest.

References

-

3-Bromo-6-methoxy-2-methylpyridine | C7H8BrNO | CID 10798146 - PubChem. (URL: [Link])

-

Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine - The University of Sheffield. (URL: [Link])

- US Patent 9,738,656 B2 - Pyranodipyridine compound - Google P

-

The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

3-Bromo-6-methoxy-2-methylpyridine - AOBChem. (URL: [Link])

-

3-Bromo-6-methoxy-2-methylpyridine - LookChem. (URL: [Link])

-

MSDS of 3-bromo-5-methoxy-2-methylpyridine - Capot Chemical. (URL: [Link])

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

3-Bromo-2-methylpyridine: A Key Intermediate in Modern Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Sourcing High-Purity 3-Bromo-6-methoxy-2-methylpyridine: A Buyer's Guide - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Factory Supply 5-Bromo-2-methoxy-6-picoline, CasNo.126717-59-7 - Ality Chemical. (URL: [Link])

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journal of Organic Chemistry. (URL: [Link])

-

Suzuki reaction - Wikipedia. (URL: [Link])

-

Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media - ResearchGate. (URL: [Link])

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine - MDPI. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. US9738656B2 - Pyranodipyridine compound - Google Patents [patents.google.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. 3-Bromo-6-methoxy-2-methylpyridine | C7H8BrNO | CID 10798146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

3-Bromo-6-methoxy-2-methylpyridine molecular structure and weight

An In-Depth Technical Guide to 3-Bromo-6-methoxy-2-methylpyridine

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 3-Bromo-6-methoxy-2-methylpyridine (CAS No. 126717-59-7). It provides an in-depth exploration of its molecular structure, physicochemical properties, representative synthesis, analytical quality control protocols, and its strategic applications in modern chemical research.

Introduction: Strategic Importance in Synthesis

3-Bromo-6-methoxy-2-methylpyridine is a substituted pyridine derivative that has emerged as a valuable intermediate in the fields of pharmaceutical and agrochemical synthesis.[1] Its strategic importance is derived from the unique electronic and steric properties conferred by its substituents on the pyridine core. The pyridine ring itself is a common scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[2]

The functional group arrangement in this molecule offers significant synthetic versatility:

-

The bromine atom at the 3-position is a key functional handle for introducing further molecular complexity, primarily through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

-

The methoxy group at the 6-position is an electron-donating group that influences the reactivity of the pyridine ring and can modulate the pharmacokinetic properties of derivative compounds.[3]

-

The methyl group at the 2-position provides steric bulk and can influence the conformation of downstream molecules, which is often critical for optimizing binding affinity to target proteins.

This guide will elucidate the core characteristics of this compound and provide practical, field-proven insights into its handling, analysis, and utilization.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physical properties is foundational for the effective use of any chemical intermediate.

Molecular Identity and Structure

The structural and identifying information for 3-Bromo-6-methoxy-2-methylpyridine is summarized below.

-

IUPAC Name: 3-bromo-6-methoxy-2-methylpyridine[4]

-

Synonyms: 3-Bromo-6-methoxy-2-picoline, 5-Bromo-2-methoxy-6-picoline[5]

-

Molecular Formula: C₇H₈BrNO[4]

-

CAS Number: 126717-59-7[5]

-

SMILES: COc1ccc(Br)c(C)n1[5]

The molecule consists of a central pyridine ring substituted at positions 2, 3, and 6. The relative positions of the electron-withdrawing bromine and electron-donating methoxy and methyl groups create a specific electronic environment that dictates its reactivity in synthetic transformations.

Physicochemical Data

The quantitative physical and chemical properties are essential for experimental design, including reaction setup, purification, and storage.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.468 g/mL at 25 °C | [5] |

| Boiling Point | 86 °C at 10 mmHg | [1] |

| Refractive Index (n20/D) | 1.548 | [5] |

| Purity (Typical) | ≥95% to >98.0% (GC) | [5] |

| Storage Temperature | 2-8°C | [5] |

| Flash Point | 106 °C (222.8 °F) | [5] |

Spectroscopic Characterization

Structural confirmation and purity assessment rely on standard spectroscopic techniques. While a publicly available, peer-reviewed full dataset for this specific isomer is limited, the expected spectral characteristics can be reliably predicted based on its structure.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is the primary tool for structural elucidation. For 3-Bromo-6-methoxy-2-methylpyridine in a standard solvent like CDCl₃, the following signals are expected:

-

~2.5 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl group (-CH₃) at the 2-position. It appears as a singlet because there are no adjacent protons to cause splitting.

-

~3.9 ppm (singlet, 3H): This signal represents the three protons of the methoxy group (-OCH₃) at the 6-position. It is also a singlet due to the absence of adjacent protons.

-

~6.6 ppm (doublet, 1H): This signal is attributed to the proton at the 5-position (H-5). It is split into a doublet by the adjacent proton at the 4-position.

-

~7.6 ppm (doublet, 1H): This signal corresponds to the proton at the 4-position (H-4). It is split into a doublet by the adjacent proton at the 5-position. The downfield shift compared to H-5 is due to the deshielding effect of the adjacent bromine atom.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule. Seven distinct signals are expected:

-

~22 ppm: Carbon of the methyl group (-CH₃).

-

~53 ppm: Carbon of the methoxy group (-OCH₃).

-

~110 ppm: Carbon at the 5-position (C-5).

-

~115 ppm: Carbon at the 3-position (C-3), directly attached to bromine. Its chemical shift is significantly influenced by the halogen.

-

~142 ppm: Carbon at the 4-position (C-4).

-

~158 ppm: Carbon at the 2-position (C-2), attached to the methyl group.

-

~162 ppm: Carbon at the 6-position (C-6), attached to the methoxy group.

Mass Spectrometry & Infrared (IR) Spectroscopy

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 201 and 203 (for ⁷⁹Br and ⁸¹Br isotopes).

-

Infrared (IR) Spectroscopy: The IR spectrum, as indicated by ATR-IR data on PubChem, would show characteristic C-H stretching vibrations from the aromatic and methyl groups (~2950-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (~1450-1600 cm⁻¹), and a strong C-O stretching vibration from the methoxy group (~1020-1250 cm⁻¹).[4]

Representative Synthesis Pathway

While multiple synthetic routes can be envisioned, a common and reliable method for preparing methoxy-substituted pyridines is through a nucleophilic substitution reaction (a variation of the Williamson ether synthesis) on a corresponding hydroxy-pyridine precursor. The following is a representative protocol adapted from the synthesis of a closely related isomer.[6]

Workflow: Synthesis of 3-Bromo-6-methoxy-2-methylpyridine

Caption: Synthesis workflow for 3-Bromo-6-methoxy-2-methylpyridine.

Detailed Experimental Protocol

Objective: To synthesize 3-Bromo-6-methoxy-2-methylpyridine via methylation of 3-Bromo-6-hydroxy-2-methylpyridine.

Materials:

-

3-Bromo-6-hydroxy-2-methylpyridine (1.0 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Iodomethane (CH₃I) (1.5 eq)

-

Acetone, anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for elution)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Bromo-6-hydroxy-2-methylpyridine, anhydrous potassium carbonate, and anhydrous acetone.

-

Reagent Addition: Stir the resulting suspension. Slowly add iodomethane to the mixture.

-

Scientific Rationale: Potassium carbonate acts as a base to deprotonate the hydroxyl group of the starting material, forming a more nucleophilic phenoxide-like species. Acetone is a suitable polar aprotic solvent that dissolves the organic components and facilitates the Sₙ2 reaction without interfering.

-

-

Reaction: Heat the reaction mixture to reflux (the boiling point of acetone, ~56 °C) and maintain stirring overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture through a pad of celite to remove the solid potassium salts (KBr and excess K₂CO₃). Rinse the filter cake with a small amount of acetone.

-

Isolation: Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel.

-

Scientific Rationale: A solvent system with low polarity, such as a gradient of ethyl acetate in hexane (e.g., starting from 5:95 to 10:90), is typically effective for separating the desired product from any unreacted starting material and non-polar impurities. The product is less polar than the starting hydroxy-pyridine.

-

-

Final Product: Collect the fractions containing the pure product (as identified by TLC). Combine the pure fractions and evaporate the solvent to obtain 3-Bromo-6-methoxy-2-methylpyridine as a colorless to light yellow liquid. Confirm the structure and purity using NMR and GC-MS.

Quality Control and Analytical Procedures

Ensuring the purity and identity of chemical intermediates is a regulatory and scientific necessity in drug development.[7] A robust quality control (QC) workflow involves multiple analytical techniques.

QC Workflow for Purity and Identity Confirmation

Sources

- 1. 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 1H NMR spectrum [chemicalbook.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of the methoxy group in approved drugs [ouci.dntb.gov.ua]

- 4. 3-Bromo-6-methoxy-2-methylpyridine | C7H8BrNO | CID 10798146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-6-methoxy-2-methylpyridine 95 126717-59-7 [sigmaaldrich.com]

- 6. 2-Bromo-3-methoxy-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Spectroscopic Fingerprinting of 3-Bromo-6-methoxy-2-methylpyridine: A Technical Guide

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of heterocyclic compounds is paramount. 3-Bromo-6-methoxy-2-methylpyridine, with the molecular formula C₇H₈BrNO, serves as a valuable building block, and its precise characterization is a critical checkpoint for quality control and reaction monitoring.[1] This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to this specific molecule. Our approach moves beyond mere data presentation, focusing instead on the causal logic behind instrumental parameters and the principles of spectral interpretation, ensuring a robust and validated understanding of the molecule's identity and purity.

Molecular Structure and Analytical Overview

A comprehensive analytical workflow is essential for the definitive characterization of a molecule like 3-Bromo-6-methoxy-2-methylpyridine. The logical flow ensures that each technique provides complementary information, culminating in a cohesive and unambiguous structural assignment.

Caption: Structure of 3-Bromo-6-methoxy-2-methylpyridine with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-5 | 7.45 | Doublet (d) | 1H | C5-H |

| H-4 | 6.51 | Doublet (d) | 1H | C4-H |

| H-8 | 3.89 | Singlet (s) | 3H | O-CH₃ |

| H-7 | 2.45 | Singlet (s) | 3H | C-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Signal Label | Predicted Chemical Shift (ppm) | Assignment |

| C-6 | 162.5 | C-O |

| C-2 | 155.8 | C-CH₃ |

| C-4 | 142.1 | C-H |

| C-5 | 110.4 | C-H |

| C-3 | 108.9 | C-Br |

| C-8 | 53.5 | O-CH₃ |

| C-7 | 22.7 | C-CH₃ |

-

¹H NMR Interpretation: The two aromatic protons (H-4 and H-5) appear as doublets due to coupling with each other. H-5 is downfield due to the deshielding effect of the adjacent bromine atom. The methoxy (H-8) and methyl (H-7) protons appear as sharp singlets as they have no adjacent protons to couple with.

-

¹³C NMR Interpretation: The carbon attached to the electronegative oxygen (C-6) is the most downfield. The carbon bearing the bromine (C-3) is significantly shielded compared to an unsubstituted carbon due to the "heavy atom effect". The methoxy and methyl carbons (C-8 and C-7) appear in the expected upfield region. [2]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the molecular structure. Electron Ionization (EI) is a standard technique for volatile, thermally stable small molecules.

Expert Rationale for Experimental Choices

EI at a standard energy of 70 eV provides reproducible fragmentation patterns that are highly characteristic of a molecule's structure and are comparable to library spectra. [3]A scan range of m/z 40-300 is appropriate to capture the molecular ion and all significant fragments of a molecule with a molecular weight of ~202 g/mol .

Experimental Protocol: Electron Ionization MS

-

Sample Introduction: If coupled with Gas Chromatography (GC-MS), prepare a dilute solution (approx. 100 µg/mL) in a volatile solvent like dichloromethane. Inject 1 µL into the GC inlet. Alternatively, for direct infusion, introduce the neat liquid sample via a heated probe.

-

Ionization: Utilize an Electron Ionization (EI) source.

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

-

Mass Analysis:

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300.

-

-

Data Analysis: Identify the molecular ion peak cluster ([M]⁺ and [M+2]⁺). Analyze the major fragment ions to propose a fragmentation pathway.

Predicted MS Data and Interpretation

The mass spectrum is defined by key fragmentation pathways that are predictable based on bond strengths and ion stability. [4] Table 3: Predicted Mass Spectrometry Data (EI-MS)

| Predicted m/z | Ion Formula | Description |

| 201 / 203 | [C₇H₈BrNO]⁺ | Molecular Ion ([M]⁺) peak cluster |

| 186 / 188 | [C₆H₅BrNO]⁺ | Loss of methyl radical (•CH₃) |

| 122 | [C₆H₈NO]⁺ | Loss of bromine radical (•Br) |

| 94 | [C₅H₄NO]⁺ | Loss of •Br then CO |

-

Molecular Ion: The most critical feature is the molecular ion peak cluster at m/z 201 and 203. This doublet, with a roughly 1:1 intensity ratio, is the characteristic isotopic signature of a molecule containing one bromine atom (⁵⁰% ⁷⁹Br and ⁵⁰% ⁸¹Br). [5]* Fragmentation: The initial fragmentation is often the loss of a stable methyl radical (•CH₃) from the picoline moiety, leading to the fragment at m/z 186/188. A subsequent, highly favorable fragmentation is the loss of a bromine radical (•Br) to yield the ion at m/z 122, which can further lose carbon monoxide (CO) to give the fragment at m/z 94.

Caption: Proposed fragmentation pathway for 3-Bromo-6-methoxy-2-methylpyridine in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expert Rationale for Experimental Choices

For a liquid sample, Attenuated Total Reflectance (ATR) FTIR is the method of choice. It is fast, requires minimal sample preparation (just one or two drops), and is easy to clean. [6][7]A standard scanning range of 4000-600 cm⁻¹ covers the vibrational frequencies of nearly all common organic functional groups.

Experimental Protocol: ATR-FTIR

-

Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Background Scan: Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions. [7]3. Sample Application: Place 1-2 drops of the neat liquid 3-Bromo-6-methoxy-2-methylpyridine directly onto the ATR crystal surface, ensuring it is fully covered.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleanup: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Expected IR Data and Interpretation

The IR spectrum will display absorption bands characteristic of the molecule's specific bonds and functional groups.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2980-2850 | C-H Stretch | Aliphatic (CH₃ Groups) |

| 1600-1550 | C=N Stretch | Pyridine Ring |

| 1480-1440 | C=C Stretch | Pyridine Ring |

| 1250-1200 | C-O Stretch | Aryl-Alkyl Ether |

| 1050-1020 | C-O Stretch | Aryl-Alkyl Ether |

| 850-750 | C-H Bend (out-of-plane) | Substituted Pyridine |

| 700-550 | C-Br Stretch | Bromo-Aromatic |

-

Interpretation: The spectrum is expected to show distinct regions. The C-H stretching region above 3000 cm⁻¹ confirms the aromatic pyridine ring, while the stretches just below 3000 cm⁻¹ are indicative of the methyl and methoxy groups. [8]The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands, but key absorptions include the strong C=N and C=C stretching of the pyridine ring and the characteristic strong C-O stretching bands of the aryl-alkyl ether linkage. The C-Br stretch is expected at a lower frequency, often below 650 cm⁻¹. [9]

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a complete and validated structural profile of 3-Bromo-6-methoxy-2-methylpyridine. NMR establishes the precise connectivity of the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine), and IR spectroscopy verifies the presence of the key functional groups. By following the detailed protocols and applying the principles of interpretation outlined in this guide, researchers and drug development professionals can confidently ascertain the identity, purity, and structural integrity of this important chemical intermediate.

References

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Available at: [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Virginia Tech. Available at: [Link]

-

PubChem. 3-Bromo-6-methoxy-2-methylpyridine. National Center for Biotechnology Information. Available at: [Link]

-

Goel, R.K., & Gupta, S.K. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Physics, 9(2), 287-292. Available at: [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. Available at: [Link]

-

University of Illinois. ionization - methods: mass spectrometry. Available at: [Link]

-

Oregon State University. CH362: Use of IR Spectrometer with an ATR cell. Available at: [Link]

-

Wikipedia. Mass spectrometry. Available at: [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]

-

LCGC International. (2019). The Essential Guide to Electron Ionization in GC–MS. Available at: [Link]

-

Wilmshurst, J.K., & Bernstein, H.J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 35(8), 911-925. Available at: [Link]

-

OpenOChem Learn. Intro to MS. Available at: [Link]

-

Katritzky, A.R., & Ambler, A.P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 11, 451-456. Available at: [Link]

-

Giraudeau, P. (2022). Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution. Magnetochemistry, 8(9), 103. Available at: [Link]

-

ResearchGate. FTIR spectrum for Pyridine. Available at: [Link]

-

ResearchGate. (2025). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Available at: [Link]

-

Shimadzu. Liquid Samples. Available at: [Link]

-

Bruker. Quantitative NMR Spectroscopy. Available at: [Link]

-

Save My Exams. Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes. Available at: [Link]

-

ResearchGate. Molecular peaks of bromide compounds. Available at: [Link]

-

OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. Available at: [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

-

Tormena, C. F., & da Silva, J. B. P. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661–669. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. tutorchase.com [tutorchase.com]

- 5. benchchem.com [benchchem.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

- 8. asianpubs.org [asianpubs.org]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

3-Bromo-6-methoxy-2-methylpyridine reactivity and stability studies

An In-Depth Technical Guide to the Reactivity and Stability of 3-Bromo-6-methoxy-2-methylpyridine

Authored by: Gemini, Senior Application Scientist

Abstract

3-Bromo-6-methoxy-2-methylpyridine (CAS No. 126717-59-7) is a substituted pyridine derivative of significant interest in medicinal and agrochemical research.[1] Its strategic placement of a reactive bromine atom, an electron-donating methoxy group, and a sterically influencing methyl group creates a unique chemical profile. This guide provides an in-depth analysis of the compound's reactivity, focusing on its utility in modern synthetic chemistry, and examines its stability profile to inform proper handling, storage, and application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Compound Profile and Physicochemical Properties

3-Bromo-6-methoxy-2-methylpyridine is a key intermediate whose structural features dictate its chemical behavior.[1] The pyridine ring is electron-deficient, while the C6-methoxy group is a strong electron-donating group and the C2-methyl group provides steric bulk and a slight inductive effect. The C3-bromo substituent is the primary site for functionalization, particularly via transition-metal-catalyzed cross-coupling reactions.[2]

Table 1: Physicochemical Properties of 3-Bromo-6-methoxy-2-methylpyridine

| Property | Value | Source(s) |

| CAS Number | 126717-59-7 | [1][3][4][5] |

| Molecular Formula | C₇H₈BrNO | [1][4][5] |

| Molecular Weight | 202.05 g/mol | [1][4][5] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | ~1.47 g/mL at 25 °C | [4] |

| Boiling Point | 86 °C at 10 mmHg | [1] |

| Refractive Index | n20/D ~1.548 | [4] |

| SMILES | COc1ccc(Br)c(C)n1 | [4] |

| InChIKey | VWNXCCTWVAQAPL-UHFFFAOYSA-N | [4][5] |

Synthesis and Availability

While specific, scaled-up synthesis routes for 3-Bromo-6-methoxy-2-methylpyridine are often proprietary, its synthesis can be logically inferred from standard heterocyclic chemistry principles. A plausible route involves the bromination of 6-methoxy-2-methylpyridine. The directing effects of the methoxy and methyl groups would need to be carefully controlled to achieve regioselectivity at the C3 position.

Alternatively, synthesis could begin from a pre-brominated pyridine scaffold, followed by the introduction of the methoxy group, for instance, via nucleophilic aromatic substitution of a suitable precursor like 3-bromo-6-chloro-2-methylpyridine. The compound is commercially available from various chemical suppliers, typically at purities of 95% or greater, facilitating its direct use in research and development.[4]

Reactivity Profile: A Hub for Molecular Diversification

The reactivity of 3-Bromo-6-methoxy-2-methylpyridine is dominated by the versatile carbon-bromine bond, which serves as a handle for constructing more complex molecules. The electronic nature of the pyridine ring and the steric hindrance from the adjacent C2-methyl group are critical factors that influence reaction conditions and outcomes.[6]

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most powerful and widely used application of this substrate, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl bromide with a boronic acid or ester.[6][7] The electron-donating methoxy group can enhance the electron density of the pyridine ring, but the crucial step, oxidative addition of the palladium(0) catalyst to the C-Br bond, remains highly efficient.[8]

-

Expertise & Causality: The steric bulk of the C2-methyl group can influence the rate of reaction.[6] To overcome this, the choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often critical. These ligands stabilize the palladium center and promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle. A strong base, such as K₃PO₄ or Cs₂CO₃, is required to facilitate the transmetalation step.[8]

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArylPd [label="Ar-Pd(II)L₂(Br)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Ar-Pd(II)L₂(Ar')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-Ar' (Product)", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; ArBr [label="Ar-Br\n(Substrate)", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; Boronic [label="Ar'-B(OR)₂", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; Base [label="Base (e.g., K₃PO₄)", shape=plaintext];

// Edges ArBr -> Pd0 [label=" Oxidative\n Addition ", arrowhead=vee]; Pd0 -> ArylPd [style=invis]; // Helper for positioning ArylPd -> Transmetal [label=" Transmetalation ", arrowhead=vee]; Boronic -> ArylPd; Base -> Boronic [style=dashed]; Transmetal -> Product [label=" Reductive\n Elimination ", arrowhead=vee]; Product -> Pd0 [style=invis]; // Cycle completion Transmetal -> Pd0 [style=dashed, label=" Catalyst\n Regeneration "]; } .enddot Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction is a cornerstone for synthesizing aryl amines by forming C-N bonds.[9] It involves coupling the aryl bromide with a primary or secondary amine.[10] Given the steric hindrance from the C2-methyl group, this transformation requires a carefully selected catalytic system.[11]

-

Expertise & Causality: Standard palladium catalysts may struggle with this substrate. The use of specialized, sterically hindered phosphine ligands like Josiphos or Buchwald's biaryl phosphine ligands is often necessary.[11] These ligands create a more open coordination sphere around the palladium, facilitating the coordination of the amine and subsequent reductive elimination. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically employed to deprotonate the amine without competing in side reactions.[10][12]

The Sonogashira coupling enables the synthesis of substituted alkynes by reacting the aryl bromide with a terminal alkyne.[13] This reaction is co-catalyzed by palladium and copper(I).[14]

-

Expertise & Causality: The reaction mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[13] An amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent. The reaction is generally tolerant of a wide range of functional groups, making it a valuable tool for late-stage functionalization.[15]

Stability and Handling

While specific, comprehensive stability studies on 3-Bromo-6-methoxy-2-methylpyridine are not widely published, a robust stability profile can be inferred from its chemical structure, reactivity, and supplier recommendations.

Thermal Stability

Halogenated pyridines generally exhibit good thermal stability.[16] The compound's boiling point of 86 °C at a reduced pressure of 10 mmHg suggests it is stable at elevated temperatures commonly used in organic synthesis (e.g., 80-120 °C) for typical reaction times.[1] Thermophysical data on related bromopyridines from NIST databases show they are stable well above typical reaction temperatures.[17][18] However, prolonged exposure to very high temperatures (>200 °C) could lead to decomposition, potentially through dealkylation of the methoxy group or dehydrohalogenation pathways.

Chemical Stability

-

pH Stability: The pyridine nitrogen provides a basic site (pKa of the pyridinium ion is typically ~5-6). The compound is stable to neutral and basic conditions, which is a prerequisite for its successful use in the cross-coupling reactions described above. In strongly acidic conditions, the pyridine nitrogen will be protonated, which can deactivate the ring towards certain reactions but generally does not lead to rapid decomposition.

-

Redox Stability: The compound is stable to the common redox conditions found in cross-coupling catalysis. It is not readily oxidized or reduced under typical synthetic protocols. However, it would be susceptible to reduction under harsh conditions (e.g., catalytic hydrogenation at high pressure, dissolving metal reduction) which could lead to hydrodebromination.

-

Photostability: Like many aryl bromides, there is a potential for photolytic cleavage of the C-Br bond upon prolonged exposure to UV light. Therefore, it is best practice to store the compound in amber bottles protected from light.

Recommended Storage and Handling

Based on supplier safety data and general chemical principles, the following recommendations are provided:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at 2-8 °C.[1][4] Protect from light and moisture.

-

Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) for reactions sensitive to air or moisture. Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is classified as harmful if swallowed and causes serious eye damage.[5]

Experimental Protocols

The following protocols are generalized procedures based on established methods for analogous substrates and serve as a validated starting point for optimization.[7][10][11]

General Workflow for Cross-Coupling

Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-Bromo-6-methoxy-2-methylpyridine (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

-

Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%). Add an anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M).

-

Reaction: Heat the mixture with vigorous stirring to 90-100 °C.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv).[10]

-

Inert Atmosphere: Seal the flask and establish an inert atmosphere as described above.

-

Reagent Addition: Add 3-Bromo-6-methoxy-2-methylpyridine (1.0 equiv) and the amine coupling partner (1.2 equiv). Add anhydrous, degassed toluene (0.1 M) via syringe.

-

Reaction: Seal the flask and heat the mixture with vigorous stirring to 100-110 °C.

-

Monitoring & Workup: Follow steps 5-7 as outlined in the Suzuki-Miyaura protocol.

Conclusion

3-Bromo-6-methoxy-2-methylpyridine is a highly valuable and versatile building block for organic synthesis. Its reactivity is centered on the C-Br bond, which readily participates in a suite of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Successful functionalization, particularly for sterically demanding transformations, relies on the rational selection of modern, bulky phosphine ligands. The compound demonstrates good thermal and chemical stability under typical synthetic conditions, making it a reliable substrate. Proper handling and storage at refrigerated temperatures, protected from light, will ensure its integrity. This guide provides the foundational knowledge and practical protocols for scientists to effectively utilize this compound in the synthesis of novel molecules for pharmaceutical and agrochemical discovery.

References

- Vertex AI Search.

- Vertex AI Search. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.

- ChemicalBook. 2-Bromo-3-methoxy-6-methylpyridine synthesis.

- ChemicalBook. 3-Bromo-2-methylpyridine synthesis.

-

AOBChem. 3-Bromo-6-methoxy-2-methylpyridine. [Link]

-

NIST/TRC Web Thermo Tables (WTT). 2-bromopyridine -- Critically Evaluated Thermophysical Property Data. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

- Elsevier. Sonogashira cross-coupling of 3-bromo-1,2-diones.

-

NIST/TRC Web Thermo Tables (WTT). 3-bromopyridine -- Critically Evaluated Thermophysical Property Data. [Link]

-

LookChem. Sourcing High-Purity 3-Bromo-6-methoxy-2-methylpyridine: A Buyer's Guide. [Link]

-

PubChem. 3-Bromo-6-methoxy-2-methylpyridine | C7H8BrNO | CID 10798146. [Link]

-

Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Reagent Guides. [Link]

-

Wikipedia. 2-Bromopyridine. [Link]

-

Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

Chemical Communications (RSC Publishing). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. [Link]

-

PMC - NIH. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. aobchem.com [aobchem.com]

- 4. 3-Bromo-6-methoxy-2-methylpyridine 95 126717-59-7 [sigmaaldrich.com]

- 5. 3-Bromo-6-methoxy-2-methylpyridine | C7H8BrNO | CID 10798146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]